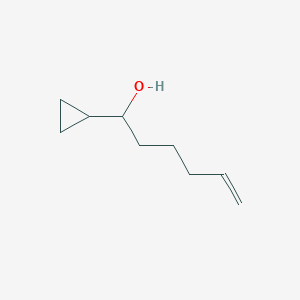

1-Cyclopropyl-5-hexene-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

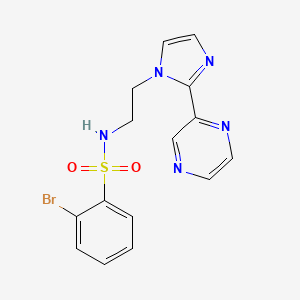

1-Cyclopropyl-5-hexene-1-ol is a chemical compound with the molecular formula C9H16O and a molecular weight of 140.226. It is a derivative of 5-Hexen-1-ol, which is a clear, colorless liquid with a green aroma .

Synthesis Analysis

The synthesis of this compound could potentially involve the addition of a cyclopropyl group to 5-Hexen-1-ol. Cyclopropanation is a chemical process that generates cyclopropane rings, which are typically produced in a cyclopropanation reaction . The addition of ethene to 1,3-butadiene to give cyclohexene is an example of a simple cycloaddition reaction .Molecular Structure Analysis

The molecular structure of this compound can be inferred from its parent compounds. A cyclopropyl group is a chemical structure derived from cyclopropane, with an empirical formula of C3H5 . 5-Hexen-1-ol has a linear formula of HOCH2(CH2)3CH=CH2 .Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by the properties of its parent compounds. For instance, cyclopropane rings are highly strained, which can affect their reactivity . Additionally, the C-C bond and cyclic structure of cyclohexane have been found to inhibit protolytic cracking, hydride transfer, and isomerization, while enhancing oligomerization and aromatization .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its parent compounds. For instance, 5-Hexen-1-ol is a liquid with a refractive index of 1.435, a boiling point of 78-80 °C/25 mmHg, and a density of 0.834 g/mL at 25 °C .科学的研究の応用

Catalytic Transformations

Cycloisomerization processes involving compounds like 1-Cyclopropyl-5-hexene-1-ol are crucial in the synthesis of complex bicyclic structures. The gold(I)-catalyzed cycloisomerization of 1,5-enynes, for instance, demonstrates the ability to produce bicyclo[3.1.0]hexenes, showcasing the versatility in synthesizing various bicyclic hexane structures. This process tolerates substitutions at all positions of the 1,5-enyne, leading to a wide range of products, including those with quaternary carbons. It's also noted for its ability to produce enantioenriched bicyclo[3.1.0]hexenes from enantioenriched 1,5-enynes with excellent chirality transfer, highlighting its potential in asymmetric synthesis (Luzung, Markham, & Toste, 2004).

Synthesis of Cyclopropanes

The development of methods for synthesizing cyclopropanes from β-keto esters demonstrates the utility of this compound and related structures in creating ring-fused cyclopropanes and complex biologically active molecules. A notable method involves metal-free conditions using a recyclable water-soluble hypervalent iodine(V) reagent, offering a mild, efficient approach with good functional group tolerance (Duan, Zhang, & Zhang, 2016).

Olefin Oligomerization

Significant interest lies in the trimerization of ethylene to produce linear alpha olefins such as 1-hexene, indicating the industrial relevance of reactions involving compounds like this compound. This trimerization process is considered the preferred route for on-purpose 1-hexene production, highlighting its importance in the chemical industry for creating products with broad applications (Dixon, Green, Hess, & Morgan, 2004).

Pyrolysis and Kinetic Modeling

The pyrolysis of cyclohexane, closely related to the structural motifs of this compound, has been extensively studied, revealing the formation of 1-hexene among other products. This research provides insights into the mechanisms of cyclohexane decomposition and the roles of various radicals and stable products formed during pyrolysis. It showcases the potential for creating complex molecular structures and understanding reaction pathways at high temperatures (Wang, Cheng, Yuan, Cai, Zhang, Zhang, Qi, & Wang, 2012).

Safety and Hazards

特性

IUPAC Name |

1-cyclopropylhex-5-en-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-2-3-4-5-9(10)8-6-7-8/h2,8-10H,1,3-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRZNAVSCPGGLOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCC(C1CC1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[5-(4-Fluoro-phenyl)-furan-2-yl]-propionic acid](/img/structure/B2593976.png)

![1-[4-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2593977.png)

![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-fluorobenzenesulfonamide](/img/structure/B2593981.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide](/img/structure/B2593983.png)

![[4-(carboxymethoxy)-1-oxophthalazin-2(1H)-yl]acetic acid](/img/structure/B2593985.png)

![7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-5-carboxylic acid](/img/structure/B2593986.png)

![(3E)-3-{[(4-fluorobenzyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2593987.png)

![(Z)-methyl 2-(2-((3-(pentyloxy)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2593989.png)

![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide](/img/structure/B2593991.png)